molecular formula C19H18N4O B12243673 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12243673
M. Wt: 318.4 g/mol
InChI Key: AVKLTQLPVSJUIN-UHFFFAOYSA-N
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Description

2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.

    Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine, pyridine, and naphthyridine rings through amide bond formation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.

    Naphthyridine Derivatives: Compounds containing the naphthyridine ring, such as quinolones and naphthyridine-based drugs.

Uniqueness

2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H18N4O/c24-19(16-5-10-20-11-6-16)23-12-7-14(8-13-23)17-4-3-15-2-1-9-21-18(15)22-17/h1-6,9-11,14H,7-8,12-13H2

InChI Key

AVKLTQLPVSJUIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC=NC=C4

Origin of Product

United States

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